Cas no 1482032-49-4 (1-(Azetidine-3-carbonyl)-3-methylpiperidine)
1-(Azetidine-3-carbonyl)-3-methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(azetidine-3-carbonyl)-3-methylpiperidine
- azetidin-3-yl-(3-methylpiperidin-1-yl)methanone
- 1-(Azetidine-3-carbonyl)-3-methylpiperidine
-
- Inchi: 1S/C10H18N2O/c1-8-3-2-4-12(7-8)10(13)9-5-11-6-9/h8-9,11H,2-7H2,1H3
- InChI Key: USXRRASAEDGLTO-UHFFFAOYSA-N
- SMILES: O=C(C1CNC1)N1CCCC(C)C1
Computed Properties
- Exact Mass: 182.141913202 g/mol
- Monoisotopic Mass: 182.141913202 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 32.299
- Molecular Weight: 182.26
1-(Azetidine-3-carbonyl)-3-methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A134486-1g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 1g |
$ 865.00 | 2022-06-08 | ||
| TRC | A134486-100mg |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A134486-500mg |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 500mg |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1908-1901-0.25g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
| Life Chemicals | F1908-1901-0.5g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
| Life Chemicals | F1908-1901-1g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
| Life Chemicals | F1908-1901-2.5g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
| Life Chemicals | F1908-1901-5g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
| Life Chemicals | F1908-1901-10g |
1-(azetidine-3-carbonyl)-3-methylpiperidine |
1482032-49-4 | 95%+ | 10g |
$2566.0 | 2023-09-07 |
1-(Azetidine-3-carbonyl)-3-methylpiperidine Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(Azetidine-3-carbonyl)-3-methylpiperidine
1-(Azetidine-3-carbonyl)-3-methylpiperidine (CAS No. 1482032-49-4): A Comprehensive Overview of Its Properties and Applications
1-(Azetidine-3-carbonyl)-3-methylpiperidine (CAS No. 1482032-49-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its unique azetidine and piperidine moieties, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features make it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The compound's azetidine-3-carbonyl group contributes to its conformational rigidity, enhancing its binding affinity to biological targets. Researchers have explored its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in modern drug development due to their role in treating neurological disorders. Recent studies highlight its utility in designing allosteric modulators, aligning with the growing demand for precision medicine.
In the context of AI-driven drug discovery, 1-(Azetidine-3-carbonyl)-3-methylpiperidine has been flagged as a promising candidate for virtual screening. Its molecular weight (210.28 g/mol) and logP value (~1.2) fall within the optimal range for blood-brain barrier penetration, a key consideration for CNS-targeted drugs. This aligns with trending searches like "blood-brain barrier permeable compounds" and "small molecule CNS drugs."
The synthetic route to 1482032-49-4 often involves amide coupling between 3-methylpiperidine and azetidine-3-carboxylic acid, a process optimized for high yield and purity. Analytical techniques such as HPLC and LC-MS are routinely employed for quality control, addressing the pharmaceutical industry's emphasis on impurity profiling—a frequently searched topic in regulatory compliance forums.
Beyond pharmaceuticals, this compound has niche applications in material science, where its bicyclic structure influences polymer properties. Its thermal stability (decomposition >250°C) makes it suitable for high-performance coatings, resonating with queries like "heat-resistant organic additives."
Environmental and safety profiles of 1-(Azetidine-3-carbonyl)-3-methylpiperidine adhere to REACH and ICH guidelines, with low ecotoxicity (EC50 >100 mg/L in Daphnia tests). This data caters to the rising interest in "green chemistry metrics" and "sustainable synthesis," as evidenced by search trends.
Future research directions may explore its chiral derivatives for asymmetric catalysis, tapping into the booming field of organocatalysis. Patent analysis reveals increasing IP activity around azetidine-containing compounds, particularly for neurodegenerative disease applications—a sector projected to grow at 8.3% CAGR through 2030.
1482032-49-4 (1-(Azetidine-3-carbonyl)-3-methylpiperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)